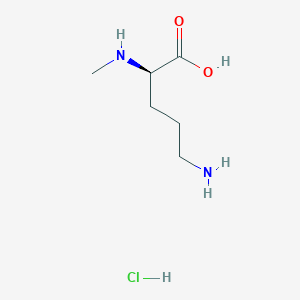![molecular formula C24H21NO3 B15250479 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone CAS No. 71334-38-8](/img/structure/B15250479.png)
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone is an organic compound with the molecular formula C24H21NO3. It is a yellow crystalline solid known for its applications in various fields, including dyes, photosensitizers, and organic electronic devices . The compound is characterized by its high solubility in common organic solvents and a melting point of approximately 285-290°C .
Métodos De Preparación
The synthesis of 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone typically involves the following steps:
Starting Materials: The reaction begins with 9,10-anthracenedione and 4-butylaniline.
Reaction Conditions: The reaction is carried out under mild conditions, often requiring a longer reaction time and appropriate solvents.
Purification: After the reaction, the product is obtained through crystallization or other purification methods.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a dye due to its strong pigment characteristics.
Biology: The compound serves as a photosensitizer in various biological applications.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mecanismo De Acción
The mechanism by which 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different applications. Specific molecular targets and pathways depend on the context of its use, such as in dye-sensitized solar cells or organic electronic devices .
Comparación Con Compuestos Similares
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone can be compared with other similar compounds, such as:
- 1-[(4-Butylphenyl)amino]-4-hydroxy-9,10-anthracenedione
- 1-[(4-Butylphenyl)amino]-4-hydroxy-9,10-anthraquinone
These compounds share similar structures but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific applications and the conditions under which it is used .
Propiedades
Número CAS |
71334-38-8 |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-(4-butylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3/c1-2-3-6-15-9-11-16(12-10-15)25-19-13-14-20(26)22-21(19)23(27)17-7-4-5-8-18(17)24(22)28/h4-5,7-14,25-26H,2-3,6H2,1H3 |
Clave InChI |
ITLXCSMSIXIRBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)
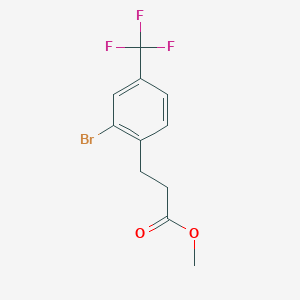

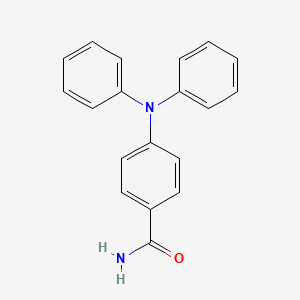
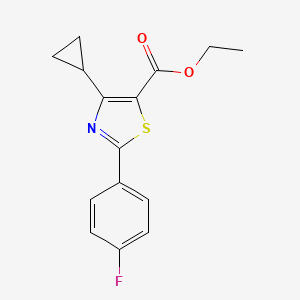
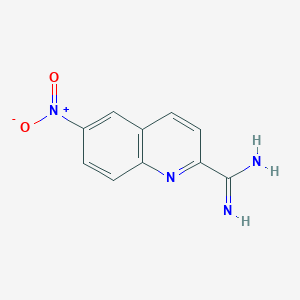
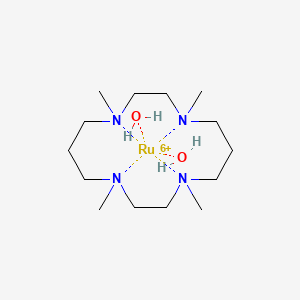
![[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B15250466.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
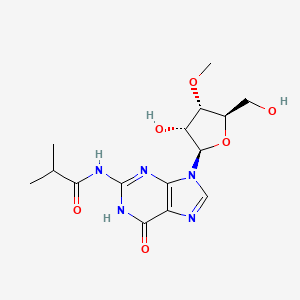
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
